2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine, also known as C.I. Solvent Yellow 3 or o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is commonly used as a dye in various industrial applications due to its vibrant yellow color.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl-4-nitroaniline followed by azo coupling with 2-methylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are common to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogens, sulfonic acids, and nitro groups are common substituents introduced under electrophilic substitution conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, aromatic amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used in the textile, leather, and plastic industries as a dye.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules, potentially leading to mutagenic and carcinogenic effects. The pathways involved include metabolic activation by liver enzymes and subsequent binding to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Solvent Yellow 3
- o-Aminoazotoluene
- Butter Yellow
- Sudan Yellow RRA
- Fast Garnet GBC base
Uniqueness
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other azo dyes .
Eigenschaften
CAS-Nummer |
84434-45-7 |
---|---|
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
MXALHDCUOQFPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.